molecular formula C9H13N3O2 B3047824 N-(3-Aminopropyl)-2-nitrobenzenamine CAS No. 145315-42-0

N-(3-Aminopropyl)-2-nitrobenzenamine

Cat. No. B3047824
CAS RN: 145315-42-0
M. Wt: 195.22 g/mol
InChI Key: GVGDDEYVTBKACE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Aminopropyl)-2-nitrobenzenamine, commonly known as 2-Nitro-1-(3-aminopropyl) benzene (NAPB), is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. NAPB is a synthetic compound that is primarily used for the development of drugs that target various diseases, including cancer, inflammation, and pain.

Scientific Research Applications

Molecular Docking and Theoretical Studies

N-(3-Aminopropyl)-2-nitrobenzenamine and its derivatives have been studied for their potential as drug candidates. One study involved molecular docking, X-ray crystallography, and computational studies of a similar organic compound for potential use against SARS-CoV-2. This highlights its relevance in drug discovery and design, particularly in the context of antiviral research (S. Sushanth Kumar & M. Choudhary, 2022).

Photochemical Applications

A study on the photochemical release of nitric oxide (NO) from derivatives of this compound, specifically focusing on its incorporation into Pluronic F127 micelles, demonstrates its potential in photochemical applications. This research points towards its use in controlled NO release, which can be significant in various therapeutic and clinical settings (P. Taladriz‐Blanco & M. D. Oliveira, 2014).

Biodegradation and Environmental Applications

In environmental science, the compound and its related structures have been explored for the biodegradation of nitroaromatic pollutants. A study on the degradation of nitroaromatic compounds by specific bacterial strains highlights the potential of these compounds in environmental remediation and the reduction of environmental pollutants (Jyoti Tiwari et al., 2020).

Antibacterial Properties

The compound has been investigated for its antibacterial properties. A study on the synthesis and pharmacological evaluation of some benzylidene-4-nitroanilines, derivatives of this compound, suggests its effectiveness against various microorganisms, indicating its potential in developing new antibacterial agents (R. Suresh et al., 2020).

properties

IUPAC Name

N'-(2-nitrophenyl)propane-1,3-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c10-6-3-7-11-8-4-1-2-5-9(8)12(13)14/h1-2,4-5,11H,3,6-7,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVGDDEYVTBKACE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NCCCN)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90393857
Record name 1,3-Propanediamine, N-(2-nitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90393857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

145315-42-0
Record name 1,3-Propanediamine, N-(2-nitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90393857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(3-Aminopropyl)-2-nitrobenzenamine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KSJ78WBX6K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-Aminopropyl)-2-nitrobenzenamine
Reactant of Route 2
Reactant of Route 2
N-(3-Aminopropyl)-2-nitrobenzenamine
Reactant of Route 3
Reactant of Route 3
N-(3-Aminopropyl)-2-nitrobenzenamine
Reactant of Route 4
Reactant of Route 4
N-(3-Aminopropyl)-2-nitrobenzenamine
Reactant of Route 5
Reactant of Route 5
N-(3-Aminopropyl)-2-nitrobenzenamine
Reactant of Route 6
Reactant of Route 6
N-(3-Aminopropyl)-2-nitrobenzenamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.